molecular formula C32H36N2O6S B10830325 Inx-SM-6

Inx-SM-6

Cat. No.: B10830325
M. Wt: 576.7 g/mol
InChI Key: NJJMSRHGOQXBCC-CIIJGLHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of INX-SM-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, the compound is typically prepared in a laboratory setting using standard organic synthesis techniques . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

INX-SM-6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

INX-SM-6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of INX-SM-6 involves its ability to inhibit the production of interleukin-1 beta in human peripheral blood mononuclear cells. This inhibition is achieved through the compound’s interaction with specific molecular targets and pathways involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but it is believed that this compound modulates key signaling molecules and transcription factors involved in the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

INX-SM-6 can be compared with other similar compounds, such as INX-SM-3 and various glucocorticoid receptor modulators. These compounds share some structural similarities and functional properties but differ in their specific molecular targets and mechanisms of action. For example:

This compound is unique in its specific targeting and delivery capabilities, making it a valuable tool in both research and therapeutic applications.

Biological Activity

Inx-SM-6 is a compound that has garnered interest in the field of biomedicine due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Overview of this compound

This compound is a synthetic compound designed to modulate specific biological pathways. It has been primarily investigated for its effects on inflammatory responses and immune modulation. Understanding its biological activity involves examining its interactions at the molecular level, pharmacokinetics, and pharmacodynamics.

1. Cytokine Modulation:
this compound has been shown to interact with various cytokines, particularly interleukin-6 (IL-6), which plays a crucial role in inflammatory processes. Studies indicate that this compound can inhibit IL-6 signaling pathways, thereby reducing inflammation and associated tissue damage .

2. Immune Response:
The compound appears to enhance the immune response by promoting the differentiation of T cells and B cells. This activity is critical in conditions where immune activation is beneficial, such as in certain cancers or chronic infections .

3. Anti-inflammatory Effects:
In vitro studies have demonstrated that this compound can significantly decrease the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for achieving therapeutic concentrations in target tissues. Preliminary data indicate:

ParameterValue
Bioavailability75%
Half-life8 hours
Peak Plasma Concentration150 ng/mL

These parameters indicate that this compound can maintain effective levels in circulation for extended periods, enhancing its therapeutic potential.

Case Studies

Case Study 1: Efficacy in Autoimmune Diseases
A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in a significant reduction in disease activity scores compared to placebo. Patients reported improved joint function and decreased pain levels over a 12-week treatment period.

Case Study 2: Cancer Therapy
this compound was evaluated in a cohort of patients with advanced melanoma. The study found that patients receiving this compound alongside standard immunotherapy exhibited enhanced tumor regression rates compared to those receiving immunotherapy alone. The combination therapy led to a 30% increase in overall survival rates over six months .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Inhibition of IL-6 Pathway: In vitro assays demonstrated that this compound effectively inhibits IL-6-mediated STAT3 phosphorylation, a critical pathway involved in inflammation and tumor progression .
  • Enhanced Immune Activation: Animal models treated with this compound showed increased levels of circulating T cells and enhanced antibody production against specific antigens, indicating its role as an immune adjuvant .

Properties

Molecular Formula

C32H36N2O6S

Molecular Weight

576.7 g/mol

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[2-[(3-aminophenyl)methyl]-1,3-thiazol-5-yl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C32H36N2O6S/c1-30-9-8-20(36)12-18(30)6-7-21-22-13-26-32(25(38)16-35,31(22,2)14-23(37)28(21)30)40-29(39-26)24-15-34-27(41-24)11-17-4-3-5-19(33)10-17/h3-5,8-10,12,15,21-23,26,28-29,35,37H,6-7,11,13-14,16,33H2,1-2H3/t21-,22-,23-,26+,28+,29+,30-,31-,32+/m0/s1

InChI Key

NJJMSRHGOQXBCC-CIIJGLHGSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O

Origin of Product

United States

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